(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of thiazolidinones, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one involves the activation of various signaling pathways. The compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and glucose uptake. The compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, the compound has been found to inhibit the NF-κB pathway, which regulates the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. The compound has been found to improve insulin sensitivity and glucose uptake in diabetic models. The compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines in inflammatory models. Additionally, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications in various diseases. The compound has shown promising results in cancer, diabetes, and inflammation, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability and scalability for large-scale experiments.
Future Directions
There are several future directions for the study of (2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of the compound in various diseases. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, future studies can focus on the development of analogs of the compound with improved pharmacological properties. Finally, the compound can be further studied in preclinical and clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of (2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one involves the condensation of 2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one with 3,4-dimethoxybenzaldehyde. The reaction is carried out in the presence of a suitable base and a solvent at a specific temperature and pressure. The yield and purity of the compound can be optimized by controlling the reaction conditions.
Scientific Research Applications
(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. In cancer, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, the compound has been found to improve insulin sensitivity and glucose uptake. In inflammation, the compound has been found to reduce the production of pro-inflammatory cytokines and chemokines.
properties
Product Name |
(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
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Molecular Formula |
C23H26N2O4S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N2O4S/c1-15(2)14-25-22(26)21(13-16-6-11-19(28-4)20(12-16)29-5)30-23(25)24-17-7-9-18(27-3)10-8-17/h6-13,15H,14H2,1-5H3/b21-13-,24-23? |
InChI Key |
ACXWKVCECXLKFW-RSWGBMCDSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=NC3=CC=C(C=C3)OC |
SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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